![molecular formula C12H16O3 B3232916 Ethyl 2-ethoxy-6-methylbenzoate CAS No. 134753-19-8](/img/structure/B3232916.png)
Ethyl 2-ethoxy-6-methylbenzoate
Overview
Description
Ethyl 2-ethoxy-6-methylbenzoate is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It is used in various chemical reactions and has several properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of Ethyl 2-ethoxy-6-methylbenzoate is confirmed by spectroscopic data and single crystal X-ray diffraction studies . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-ethoxy-6-methylbenzoate are not detailed in the search results, similar compounds like ethylbenzene undergo catalyzed oxidation, resulting in products such as acetophenone, benzaldehyde, and benzoic acid . The reactivity of benzene derivatives is also influenced by the structure of the reactants .Physical And Chemical Properties Analysis
Ethyl 2-ethoxy-6-methylbenzoate has several physical and chemical properties, including its melting point, boiling point, density, and molecular weight .Safety and Hazards
Future Directions
Alternative solvents like ethyl lactate are being tested as green solvents to replace traditional organic solvents. This approach explores eco-friendly processes for extracting secondary metabolites from nature, thus increasing the number of unconventional extraction methods with lower environmental impact .
properties
IUPAC Name |
ethyl 2-ethoxy-6-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-10-8-6-7-9(3)11(10)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQSJJKJBLVSNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethoxy-6-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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